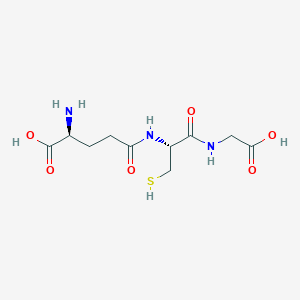![molecular formula C6H9N3 B108843 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin CAS No. 792163-25-8](/img/structure/B108843.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin
Übersicht
Beschreibung
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) is a heterocyclic aromatic compound that has been studied extensively due to its potential applications in the fields of medicine, agriculture, and biotechnology. THPP is a highly stable, non-toxic, and non-volatile compound that has been found to possess a wide range of biological activities, making it an attractive target for further research. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Bausteine für die Medikamentenentwicklung
Das 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-Gerüst dient als wichtiger Baustein in der medizinischen Chemie . Seine Struktur ermöglicht die Einführung verschiedener Substituenten, die neutral oder funktionalisiert sein können, an verschiedenen Positionen an den Pyrazol- und/oder Piperazinringen. Diese Vielseitigkeit macht es zu einem wertvollen Bestandteil für die Synthese komplexer medizinischer Verbindungen.
Antivirale Wirkstoffe: Inhibitoren des Hepatitis-B-Virus
Derivate von This compound wurden als allosterische Modulatoren des Kernproteins (CpAMs) für die Behandlung des Hepatitis-B-Virus (HBV) identifiziert . Diese Verbindungen sind wirksam bei der Hemmung einer breiten Palette von Nukleosid-resistenten HBV-Varianten, was sie zu vielversprechenden Kandidaten für die antivirale Medikamentenentwicklung macht.
Organische Synthese: Regioselektive Substitution
Der Kern der Verbindung ermöglicht die regioselektive Insertion von Substituenten, was ein bedeutender Vorteil in der organischen Synthese ist . Diese Eigenschaft ist entscheidend für die Herstellung von verschiedenen Molekülen mit potenziellen Anwendungen in verschiedenen Bereichen, einschließlich Pharmazeutika und Agrochemikalien.
Pharmakokinetik: Optimierung physikalisch-chemischer Eigenschaften
Bei der Medikamentenentwicklung ist die Optimierung der physikalisch-chemischen Eigenschaften von Screening-Verbindungen unerlässlich. Das This compound-Gerüst kann verwendet werden, um gleichzeitig strukturelles Interesse, physikalisch-chemische Parameter und Synthese-Effizienz zu optimieren .
Wirkmechanismus
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the biochemical pathways of HBV by interacting with the core protein. This interaction disrupts the normal functioning of the virus, inhibiting its ability to replicate .
Result of Action
The result of the action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is the effective inhibition of HBV, including a broad range of nucleos(t)ide-resistant HBV variants . This leads to a decrease in the viral load of HBV .
Zukünftige Richtungen
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The compound meets the criteria for the design of promising medicinal chemistry fragments and corresponding building blocks . The advantages of the proposed approach are proven compared with other known methodologies .
Biochemische Analyse
Biochemical Properties
It has been found to interact with various enzymes and proteins
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine vary with different dosages in animal models
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-9-4-3-7-5-6(1)9/h1-2,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKXAWZILGOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620472 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
792163-25-8 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine scaffold interact with biological targets, and what are the downstream effects observed?
A: While the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine scaffold itself doesn't have a universally defined biological target, research has shown its derivatives can exhibit specific biological activities. For example, a study identified a series of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives acting as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5). [] These PAMs, specifically VU0448187 (5-(4-fluorobenzyl)-2-((3-fluorophenoxy)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine), demonstrated heterotropic activation of CYP3A4, a crucial enzyme in drug metabolism. [] This activation led to an increased metabolism of midazolam, a CYP3A substrate, evidenced by increased circulating levels of its metabolites, 1- and 4-hydroxy-midazolam, in rats. [] Other derivatives have shown potential as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs), effectively inhibiting viral replication even in nucleoside-resistant HBV variants. []
Q2: Can you describe the structural characteristics of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine, including its molecular formula and weight?
A2: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine possesses the molecular formula C7H9N3 and has a molecular weight of 135.16 g/mol. Information regarding specific spectroscopic data was not found within the provided research articles.
Q3: How does modifying the structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine affect its biological activity, potency, and selectivity?
A: The structure-activity relationship (SAR) of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives significantly impacts their biological profiles. For instance, the presence of specific substituents on the core structure dictates the potency and selectivity of mGlu5 PAM activity. [] Similarly, for HBV CpAM activity, modifications to the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine core influence the inhibition of various HBV variants. [] These findings underscore the importance of SAR studies in optimizing the desired biological activities of these compounds.
Q4: Are there established synthetic routes for producing 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine and its derivatives?
A: Yes, researchers have developed flexible strategies for the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines. One approach utilizes commercially available pyrazoles that undergo alkylation, formylation, and subsequent cyclization reactions to yield diversely substituted 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines. [] Further modification of these intermediates allows for the introduction of a wide range of functionalities, highlighting the versatility of this synthetic approach.
Q5: What are the potential applications of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives in drug development?
A: The research highlights the potential of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives in developing novel therapeutics. Their activity as mGlu5 PAMs makes them attractive candidates for treating schizophrenia and potentially other neurological disorders. [] Furthermore, their role as HBV CpAMs opens avenues for new antiviral therapies against chronic hepatitis B infection. [] The diverse biological activities observed with different modifications to the core structure suggest a promising future for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines in medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)









